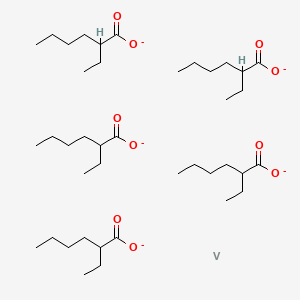![molecular formula C7H14N2 B1613023 2,6-Diazaspiro[3.5]nonane CAS No. 885482-15-5](/img/structure/B1613023.png)
2,6-Diazaspiro[3.5]nonane
Übersicht
Beschreibung
2,6-Diazaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a nine-membered ring. This compound is of significant interest in medicinal chemistry due to its potential as a versatile building block for the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.5]nonane typically involves a multi-step process. One efficient method includes the reaction of 4-nitrobenzaldehyde with 3-(2-chloroethyl)piperidine in the presence of triethylamine to form the spirocyclic ring system. This is followed by the use of 2-methylbenzeneboronic acid to complete the bicyclic ring system with an amidine moiety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes developed in laboratory settings can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diazaspiro[3.5]nonane undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other substituents.
Oxidation and Reduction Reactions: These reactions alter the oxidation state of the compound, often modifying its chemical properties and reactivity.
Common Reagents and Conditions
Amines and Sulfonyl Chlorides: Used in the initial synthesis steps to form the spirocyclic ring system.
Triethylamine: Acts as a base in the formation of the spirocyclic structure.
2-Methylbenzeneboronic Acid: Utilized to complete the bicyclic ring system.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives that can be further functionalized for specific applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2,6-Diazaspiro[3.5]nonane has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Supramolecular Arrangements: Research on derivatives of diazaspiro compounds highlights their importance in crystallography and the study of molecular and crystal structures.
Peptide Synthesis: Utilized as constrained surrogates for dipeptides in peptide synthesis, aiding in the study of peptide structures and conformational analysis.
Wirkmechanismus
The mechanism of action of 2,6-Diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivatives and functional groups attached to the spirocyclic core .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with a similar structure but a smaller ring size.
2,7-Diazaspiro[3.5]nonane: A structural isomer with different positioning of nitrogen atoms.
Uniqueness
2,6-Diazaspiro[3.5]nonane is unique due to its nine-membered ring structure incorporating two nitrogen atoms, which provides distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound in the synthesis of complex bioactive molecules and in various research applications .
Eigenschaften
IUPAC Name |
2,8-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-7(4-8-3-1)5-9-6-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBNSQTZCBFXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630913 | |
| Record name | 2,6-Diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885482-15-5 | |
| Record name | 2,6-Diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)



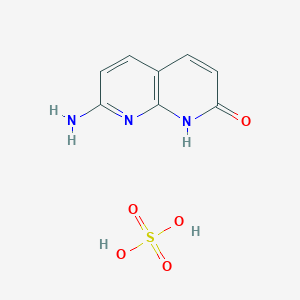
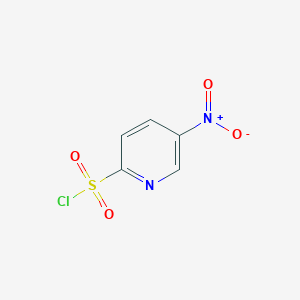
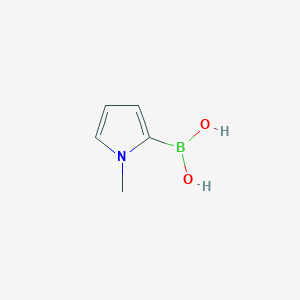
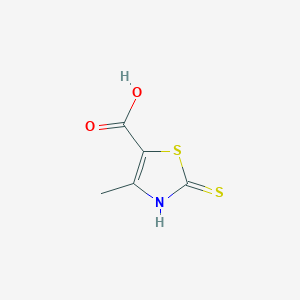
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612957.png)

![1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B1612959.png)


